Pyrithioxine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A neurotropic agent which reduces permeability of blood-brain barrier to phosphate. It has no vitamin B6 activity.

科学的研究の応用

Nutritional Supplementation

Pyrithioxine hydrochloride is utilized as a dietary supplement to address vitamin B6 deficiencies. It plays a crucial role in metabolic processes, including the synthesis of neurotransmitters and the metabolism of proteins, fats, and carbohydrates .

Case Study: Vitamin B6 Deficiency

- A clinical study demonstrated the effectiveness of pyrithioxine in treating pyridoxine-responsive anemia. Two brothers showed significant improvement in their anemia after pyridoxine supplementation, with complete resolution noted over several years after treatment cessation .

Neurological Disorders

Research indicates that this compound may have neuroprotective properties. It is involved in the synthesis of neurotransmitters, which are vital for proper nerve function.

Case Study: Pyridoxine-Induced Neuropathy

- An 87-year-old patient experienced reversible sensorimotor neuropathy attributed to excessive pyridoxine supplementation. Upon discontinuation of the supplement and rehabilitation, significant recovery was observed .

Metabolic Effects

Recent studies have explored the impact of pyrithioxine on metabolic parameters such as leptin levels and body composition. In an intervention study, participants taking 80 mg/day of pyrithioxine showed significant reductions in fat mass compared to a placebo group .

| Study Parameter | Pyrithioxine Group | Placebo Group | p-value |

|---|---|---|---|

| Weight Change | Significant | No Change | 0.03 |

| BMI Change | Significant | No Change | 0.023 |

| Fat Mass Change | Significant | No Change | 0.003 |

Interactions with Other Medications

Pyrithioxine has been studied for its interactions with medications like levodopa in Parkinson's disease treatment. It was found that pyrithioxine can reduce plasma levels of levodopa, suggesting careful management is needed when used concurrently .

Safety and Efficacy

The safety profile of this compound has been evaluated in various contexts. It is generally regarded as safe for use in both human and animal nutrition at recommended levels . However, excessive intake can lead to adverse effects such as neuropathy.

化学反応の分析

Oxidation Reactions

Pyridoxine undergoes selective oxidation at its 4-hydroxymethylene group (C4') and C-methyl group (C2'), depending on conditions.

a) Selective Oxidation to Pyridoxal Hydrochloride

-

Reagents : Active manganese dioxide (MnO₂), catalytic systems (e.g., TEMPO derivatives, Cu salts, H₂O₂, or O₂).

-

Conditions : Mild aqueous or acidic media (30–35°C).

-

Mechanism : The 4-hydroxymethyl group (-CH₂OH) is oxidized to a carbonyl (-CHO), yielding pyridoxal hydrochloride.

-

Yield : Up to 99% conversion efficiency under optimized catalytic conditions (e.g., 2,2,6,6-tetramethylpiperidine-N-oxyl [TEMPO], CuBr₂, H₂O₂) .

Example :

Pyridoxine HClTEMPO, H₂O30% H₂O₂, CuBr₂, pyridinePyridoxal HCl(98% yield)[3]

b) Permanganate-Mediated Oxidation

-

Reagents : Aqueous KMnO₄.

-

Products :

a) Hydrogenolysis

-

Reagents : H₂ gas (50 psi) with Adams catalyst (PtO₂) in acetic acid.

-

Product : 3-Hydroxypiperidine derivatives via pyridine ring hydrogenation .

-

Application : Structural modification for metabolic studies.

b) Hydrazine Reduction

-

Reagents : Anhydrous hydrazine.

-

Product : 4'-Desoxypyridoxine (removes 4'-hydroxyl group) in near-quantitative yield .

a) Kuhn-Roth Oxidation

-

Reagents : Chromic acid (H₂CrO₄).

-

Product : Acetic acid from C2 and C2' carbons.

-

Yield : 1.2 equivalents of acetic acid per mole of pyridoxine HCl, confirming structural assignments .

Mechanism :

C2/C2’ carbonsH₂CrO₄CH₃COOH[1]

a) Electrophilic Aromatic Substitution

-

Reagents : Phenylmagnesium bromide (low-yield direct phenylation).

b) Decker’s Reaction

-

Reagents : Alkaline ferricyanide with quaternary pyridinium salts.

-

Product : 2-Pyridones via nucleophilic hydroxyl attack and oxidation .

Biochemical Transformations

Pyridoxine is enzymatically converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP) , which participates in:

-

Transamination : PLP stabilizes carbanion intermediates during amino acid metabolism .

-

Decarboxylation : Critical in neurotransmitter synthesis (e.g., serotonin, dopamine) .

-

Retro-aldol cleavage : Facilitates glycine synthesis in serine degradation .

Stability and pH-Dependent Reactions

-

Hydrolysis : Pyridoxine HCl is stable in acidic conditions but undergoes decomposition in alkaline media, forming degradation products like 4-pyridoxic acid .

Table 1: Oxidation Methods for Pyridoxine Hydrochloride

| Reagent System | Conditions | Product | Yield/Conversion | Source |

|---|---|---|---|---|

| MnO₂ | Mild, aqueous | Pyridoxal HCl | 85–90% | |

| TEMPO/CuBr₂/H₂O₂ | 30–35°C, H₂O | Pyridoxal HCl | 98–99% | |

| KMnO₄ (vigorous) | Acidic, 80°C | Tricarboxylic acids | N/A |

Table 2: Degradation Products Under Acidic Conditions

| Condition | Major Product | Application |

|---|---|---|

| Kuhn-Roth (H₂CrO₄) | Acetic acid | Structural elucidation |

| Hydrazine reflux | 4'-Desoxypyridoxine | Metabolic intermediate synthesis |

Key Research Findings

-

Catalytic oxidation using TEMPO derivatives (e.g., 4-hydroxy-TEMPO) with Cu salts enables room-temperature, selective oxidation of pyridoxine HCl, reducing energy costs .

-

Permanganate oxidation’s product profile is highly condition-dependent, yielding lactones or carboxylic acids .

-

Hydrazine reduction provides a near-quantitative route to 4'-desoxypyridoxine, a precursor for analogs .

特性

CAS番号 |

15784-05-1 |

|---|---|

分子式 |

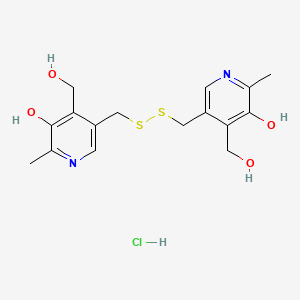

C16H21ClN2O4S2 |

分子量 |

404.9 g/mol |

IUPAC名 |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C16H20N2O4S2.ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H |

InChIキー |

LZNSOAFXPYSLRQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl |

正規SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。